molecular formula C22H21NOS B5234638 2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide

2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5234638
M. Wt: 347.5 g/mol
InChI Key: VYAXUCXEWHANSU-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide is a novel synthetic acetamide derivative intended for research and development purposes. This compound features a unique molecular architecture that incorporates both acetamide and sulfanyl functional groups, a combination known to be of significant interest in medicinal chemistry . Acetamide moieties are recognized for their broad therapeutic potential, including as inhibitors of cyclooxygenase (COX) enzymes for inflammation control and as building blocks for compounds with demonstrated antiviral and antimicrobial activities . Furthermore, the integration of a sulfur-based phenylsulfanyl group is a key structural feature, as sulfur-containing functional groups are prevalent in a wide range of FDA-approved pharmaceuticals and can substantially influence a molecule's electronic properties, metabolic stability, and binding affinity . The stereochemistry introduced by the N-(1-phenylethyl) group may provide a chiral center for exploring stereospecific interactions with biological targets. Researchers can leverage this compound as a key precursor or intermediate in the synthesis of more complex heterocyclic systems or as a core scaffold for developing new pharmacologically active agents targeting various diseases . The solid is expected to exhibit a well-defined melting point and should be stored as a hygroscopic material in a cool, dark place under inert gas to ensure long-term stability . This product is strictly for research use in a laboratory setting and is not classified or intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenyl-N-(1-phenylethyl)-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)25-20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAXUCXEWHANSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide, a compound within the thioamide family, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound has the molecular formula C16H17NOC_{16}H_{17}NO and features a phenylsulfanyl group attached to an acetamide moiety. Its unique chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, similar to other thioamide derivatives.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in treating infections.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and pathways:

  • Caspase-1 Regulation : Molecular docking studies have demonstrated that the compound interacts with the caspase-1 active site, potentially regulating its activation. This interaction is crucial in inflammatory responses and could lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TSLP in models of allergic rhinitis .
  • Cellular Pathway Modulation : Similar compounds have been shown to affect cellular pathways involved in cancer progression and inflammation. Ongoing investigations aim to elucidate the exact mechanisms through which this compound exerts its effects on cellular functions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Allergic Rhinitis : In an animal model, treatment with 2-(Phenylthio)acetamide significantly reduced symptoms associated with allergic rhinitis by modulating immune responses .
  • Antiproliferative Studies : Research on thioamide derivatives has indicated their efficacy against various cancer cell lines, suggesting that this compound may possess similar properties .

Comparative Analysis Table

The following table summarizes key biological activities and properties of this compound compared to similar compounds:

Compound NameStructure TypeKey Biological Activity
This compoundThioamideAntiproliferative, antimicrobial, anti-inflammatory
2-(Phenylthio)acetamideThioamideAntiproliferative, antimicrobial
N-(2-Phenylethyl)acetamideAmideAntimicrobial
Thiazole DerivativesHeterocyclicAnti-inflammatory, anticancer

Comparison with Similar Compounds

N-Phenyl-2-(phenylsulfanyl)acetamide

This compound lacks the N-(1-phenylethyl) group but shares the phenylsulfanyl and phenyl substituents. Crystallographic studies reveal a Cphenyl–S–C–Ccarbonyl torsion angle of ~80°, influencing its conformational flexibility and intermolecular interactions (e.g., hydrogen bonding) .

2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)

Synthesized via demethylation using NaI and TMS-Cl in acetonitrile , this analogue replaces the phenylsulfanyl group with a 4-hydroxyphenyl moiety. The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the sulfanyl-containing target compound.

Antimicrobial Acetamide Derivatives

Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) exhibit potent activity against gram-positive bacteria . Unlike these derivatives, the target compound lacks a sulfonyl-piperazine motif, suggesting divergent mechanisms of action.

Key Observations :

  • The target compound’s synthesis leverages transition-metal catalysis, whereas analogues like 30005 rely on milder demethylation conditions .
  • Sulfur-containing groups (phenylsulfanyl vs. sulfonyl) influence electronic properties and biological target engagement.

Pharmacological and Physicochemical Properties

Antioxidant and Anti-Inflammatory Potential

Acetamides with hydroxyl or sulfanyl groups, such as 30005, demonstrate antioxidant activity due to radical scavenging capabilities . The phenylsulfanyl group in the target compound may confer similar activity, though this remains unverified experimentally.

Receptor Agonist Activity

Pyridazinone-based acetamides (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, stimulating calcium mobilization in neutrophils . The target compound’s N-(1-phenylethyl) group could modulate receptor specificity compared to these derivatives.

Antimicrobial Activity

While sulfonyl-piperazine acetamides (e.g., compound 47) show gram-positive antibacterial activity , the target compound’s phenylsulfanyl group may instead enhance antifungal properties, as seen in other sulfur-containing analogues .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-phenyl-N-(1-phenylethyl)-2-(phenylsulfanyl)acetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. Key steps include:

  • Thioether formation : Reacting a thiol (e.g., benzenethiol) with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the phenylsulfanyl-acetamide core to the 1-phenylethylamine group .
    • Optimization strategies :
  • Monitor reaction progress via TLC and adjust temperature/pH to minimize side products.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

  • 1H/13C NMR : Assign peaks to confirm the phenylsulfanyl group (δ ~3.8–4.2 ppm for –S–CH₂–) and amide protons (δ ~8–10 ppm) .
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., C–S bond: ~1.81 Å; torsion angles for stereoelectronic analysis) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 406.5) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Key modifications :

  • Replace the phenylsulfanyl group with sulfoxide/sulfone to modulate electron-withdrawing effects .
  • Vary the N-(1-phenylethyl) group with alkyl/heteroaryl substituents to probe steric effects on target binding .
    • Methodology :
  • Synthesize analogs and test in vitro (e.g., enzyme inhibition assays for kinases or GPCRs) .
  • Correlate logP values (HPLC-derived) with cellular permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Systematic validation :

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
    • Meta-analysis : Compare IC₅₀ values against structural analogs to identify substituent-specific trends .

Q. How can computational modeling predict binding modes to therapeutic targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or β-amyloid. Key parameters:

  • Grid box centered on active sites (PDB: 1CX2 for COX-2).
  • Score poses by hydrogen bonding (amide NH to Glu524) and π-π stacking (phenyl groups with Phe518) .
    • MD simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-target complexes .

Q. What are best practices for analyzing crystallographic data to resolve conformational flexibility?

  • Refinement protocols :

  • Use SHELXL for anisotropic displacement parameters and disorder modeling .
  • Validate hydrogen bonds (e.g., N–H···O=C interactions) via Mercury software .
    • Data deposition : Archive CIF files in the Cambridge Structural Database (CSD) for reproducibility .

Methodological Notes

  • Avoid commercial sources : Prioritize PubChem (CID: [retrieve via InChI key]) and peer-reviewed crystallography datasets .
  • Contradictory data : Cross-reference NMR shifts with analogs (e.g., N-phenyl-2-(phenylsulfanyl)acetamide in CSD entry NILWEK) .

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